5-tert-Butyl-1,3,4-thiadiazole-2-carbaldehyde
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Overview
Description
5-tert-Butyl-1,3,4-thiadiazole-2-carbaldehyde is a heterocyclic compound containing a thiadiazole ring
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives can interact with a variety of biological targets, depending on their specific chemical structure .
Mode of Action
It is known that thiadiazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or binding to specific receptors .
Biochemical Pathways
Thiadiazole derivatives are known to affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The molecular weight of the compound is 15724 , which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.
Result of Action
It is known that thiadiazole derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Preparation Methods
The synthesis of 5-tert-Butyl-1,3,4-thiadiazole-2-carbaldehyde typically involves the reaction of tert-butyl hydrazine with carbon disulfide, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
5-tert-Butyl-1,3,4-thiadiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The thiadiazole ring can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-tert-Butyl-1,3,4-thiadiazole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a corrosion inhibitor in various industrial applications.
Comparison with Similar Compounds
5-tert-Butyl-1,3,4-thiadiazole-2-carbaldehyde can be compared with other similar compounds such as:
2-Amino-5-tert-butyl-1,3,4-thiadiazole: This compound also contains a thiadiazole ring but with an amino group instead of an aldehyde group.
5-tert-Butyl-2-methylamino-1,3,4-thiadiazole: Similar in structure but with a methylamino group.
1,3,4-Thiadiazole-2,5-dithiol: Contains two thiol groups instead of an aldehyde group
Properties
IUPAC Name |
5-tert-butyl-1,3,4-thiadiazole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-7(2,3)6-9-8-5(4-10)11-6/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AILBQPZDBRQCMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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